molecular formula C8H14Cl2N2 B12422669 Betahistine-13C,d3 (dihydrochloride)

Betahistine-13C,d3 (dihydrochloride)

Cat. No.: B12422669
M. Wt: 213.12 g/mol
InChI Key: XVDFMHARQUBJRE-KOPKDTSFSA-N
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Description

Betahistine-13C,d3 (dihydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of betahistine dihydrochloride, which is an orally active histamine H1 receptor agonist and H3 receptor antagonist. Betahistine dihydrochloride is commonly used in the treatment of Ménière’s disease and other conditions associated with vertigo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betahistine-13C,d3 (dihydrochloride) involves the incorporation of stable isotopes of carbon and hydrogen into the betahistine molecule. The process typically starts with the preparation of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and carbon-13 labeled compounds .

Industrial Production Methods

Industrial production of Betahistine-13C,d3 (dihydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient incorporation of isotopes and the high purity of the final product. Quality control measures are implemented to monitor the isotopic enrichment and chemical purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Betahistine-13C,d3 (dihydrochloride) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Betahistine-13C,d3 (dihydrochloride) is used extensively in scientific research due to its isotopic labeling. Some of its applications include:

    Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of betahistine in the body.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of betahistine.

    Drug Development: Used in the development of new drugs by studying the pharmacokinetic and pharmacodynamic properties of betahistine analogs.

    Biomedical Research: Investigates the role of histamine receptors in various physiological and pathological conditions.

Mechanism of Action

Betahistine-13C,d3 (dihydrochloride) exerts its effects primarily through its action on histamine receptors. It acts as an agonist at histamine H1 receptors and an antagonist at histamine H3 receptors. The stimulation of H1 receptors in the inner ear leads to vasodilation and increased permeability of blood vessels, which helps reduce endolymphatic pressure. This action is beneficial in conditions like Ménière’s disease, where endolymphatic hydrops is a problem .

Comparison with Similar Compounds

Betahistine-13C,d3 (dihydrochloride) is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:

Betahistine-13C,d3 (dihydrochloride) stands out due to its dual labeling with both carbon-13 and deuterium, providing enhanced capabilities for tracing and quantification in various research applications.

Properties

Molecular Formula

C8H14Cl2N2

Molecular Weight

213.12 g/mol

IUPAC Name

2-pyridin-2-yl-N-(trideuterio(113C)methyl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1+1D3;;

InChI Key

XVDFMHARQUBJRE-KOPKDTSFSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl

Canonical SMILES

CNCCC1=CC=CC=N1.Cl.Cl

Origin of Product

United States

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